(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C5H8N2O3S |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C5H8N2O3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9) |
InChI Key |
MMWCPTUNPJWATP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide generally involves constructing the 1,2-oxazole ring followed by introduction of the methanesulfonamide group. The key steps often include:
- Formation of the oxazole ring through cyclization reactions involving appropriate precursors.
- Functional group transformations to install the methanesulfonamide moiety.
Stepwise Preparation of 3-Amino-5-Methylisoxazole as a Key Intermediate
A closely related compound, 3-amino-5-methylisoxazole, serves as a crucial intermediate in the synthesis of sulfonamide derivatives such as this compound. A patented method (CN107721941B) details a three-step synthesis of 3-amino-5-methylisoxazole, which can be adapted for the target compound synthesis:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of acetyl acetonitrile by reaction of ethyl acetate and acetonitrile in presence of metal alkali (NaH, n-BuLi, or LDA) | 1.1-1.4 equivalents metal base, room temperature | Efficient generation of acetyl acetonitrile |
| 2 | Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide in alcohol solvent (methanol or ethanol) under reflux | Molar ratio acetyl acetonitrile : p-toluenesulfonyl hydrazide = 1:0.95-1 | Yields hydrazone intermediate as white crystalline solid |
| 3 | Ring closure reaction of hydrazone with hydroxylamine hydrochloride in alkaline medium (potassium carbonate) | Heating under alkaline conditions | Produces 3-amino-5-methylisoxazole with high purity |
This method avoids the use of toxic solvents like chloroform or carbon tetrachloride and minimizes isomer formation, which is critical for pharmaceutical applications.
Introduction of Methanesulfonamide Group
The methanesulfonamide group can be introduced via sulfonylation reactions using methanesulfonyl chloride or related reagents. A reported synthetic route involves:
- Starting from the oxazole intermediate (e.g., 3-amino-5-methylisoxazole),
- Reacting with methanesulfonyl chloride in the presence of a base such as triethylamine,
- Purification by standard chromatographic techniques.
This approach is supported by literature describing copper-catalyzed coupling reactions where N-methylmethanesulfonamide is used as a nucleophile to functionalize oxazole derivatives.
Catalytic and Coupling Methods
Recent advances include palladium- or copper-catalyzed cross-coupling reactions facilitating the formation of C-N bonds between oxazole rings and sulfonamide groups. For example, the use of CuSO4·5H2O with 1,10-phenanthroline as a ligand in the presence of N-methylmethanesulfonamide has demonstrated efficient synthesis of sulfonamide-substituted oxazoles.
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Traditional Chlorination and Decoupling | Chlorination of 5-methylisoxazole-3-formamide, decoupling under heat | Moderate yield (67-95%), established | Uses toxic solvents (chloroform), complex purification |
| Hydrazone Formation and Ring Closure (Patented) | Acetyl acetonitrile formation, hydrazone synthesis, ring closure with hydroxylamine | Avoids toxic solvents, high purity, scalable | Requires handling of strong bases and hydrazides |
| Catalytic Coupling | Copper or palladium catalysis with N-methylmethanesulfonamide | High efficiency, mild conditions | Catalyst cost, optimization needed for scale-up |
- The patented three-step method involving acetyl acetonitrile formation, hydrazone intermediate synthesis, and ring closure under alkaline conditions represents a superior and environmentally safer approach to preparing the oxazole core relevant to this compound.
- Subsequent installation of the methanesulfonamide group can be efficiently achieved via copper-catalyzed coupling reactions, which provide high yields and selectivity under mild conditions.
- Avoidance of toxic solvents such as chloroform and carbon tetrachloride is a significant advancement, aligning with green chemistry principles and pharmaceutical purity requirements.
- The combination of these methods allows for scalable, high-purity synthesis suitable for medicinal chemistry applications.
- Royal Society of Chemistry Supplementary Data: Highly Efficient Synthesis of Oxazole Sulfonamides (detailed catalytic methods and reaction conditions). - CN107721941B Patent: Preparation method of 3-amino-5-methyl isoxazole (three-step synthesis avoiding toxic solvents).
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a valuable tool for studying enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial properties, and this compound may exhibit similar activity.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme active site, inhibiting its activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional attributes of (3-methyl-1,2-oxazol-5-yl)methanesulfonamide can be contextualized against related sulfonamide-containing heterocycles. Key comparisons include:
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide
- Molecular Formula : C₅H₈N₃O₃S
- Key Differences :
- Replaces the 1,2-oxazole ring with a 1,2,4-oxadiazole ring, altering electronic distribution and hydrogen-bonding capacity.
- The oxadiazole ring exhibits higher aromatic stability but reduced dipole moment compared to isoxazole.
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, Methanesulfonic Acid
- Molecular Formula : C₈H₁₄N₂O₅S
- Key Differences :
- Incorporates an azetidine (4-membered saturated ring) substituent at the 3-position of the oxazole, enhancing conformational rigidity.
- The methanesulfonic acid group replaces the sulfonamide, increasing hydrophilicity.
Ethyl N-(4-{[(2,4-Dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate (MZO-2)
- Molecular Formula : C₁₈H₂₂N₃O₅
- Key Differences :
- Features an ethanimidate ester and a 2,4-dimethoxyphenyl carbamoyl group, expanding steric bulk.
- Biological Activity : Demonstrated anti-inflammatory effects in murine models, inhibiting carrageenan-induced edema and contact hypersensitivity .
2-Fluoro-5-[(3-Methyl-1,2-oxazol-5-yl)sulfamoyl]benzoic Acid
- Molecular Formula : C₁₁H₉FN₂O₅S
- Applications : Explored as a sulfonamide-based inhibitor in enzyme targeting, though specific targets remain undisclosed .
Structural and Functional Comparison Table
Biological Activity
(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the following chemical properties:
- Molecular Formula : C₆H₈N₂O₃S
- Molecular Weight : 190.22 g/mol
- Structure : Contains a methanesulfonamide group attached to a methyl-substituted oxazole ring.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins. The sulfonamide moiety is known for its reactivity, which allows it to inhibit specific enzymes through irreversible binding. This mechanism is particularly relevant in studies focusing on enzyme inhibition, where the compound serves as a model for understanding interactions with enzyme active sites.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by targeting specific signaling pathways.
Data Table: Biological Activities Summary
| Activity Type | Description | Reference Source |
|---|---|---|
| Enzyme Inhibition | Irreversible binding to enzyme active sites | |
| Antimicrobial | Activity against bacterial strains | Ongoing research |
| Anti-inflammatory | Modulation of inflammatory cytokines | Preliminary findings |
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme carbonic anhydrase demonstrated that this compound effectively inhibited the enzyme's activity. The inhibition was characterized by a dose-dependent response, indicating that higher concentrations of the compound led to greater inhibition.
Case Study 2: Antimicrobial Activity
In vitro tests showed that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Case Study 3: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects of the compound revealed that it reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide | Different nitrogen position in oxazole | Varies in biological activity compared to target compound |
| (Dimethyl-1,3-oxazol-5-yl)methanesulfonamide | Dimethyl substitution | Exhibits promising antimicrobial and anticancer properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide, and how can purity be validated?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with oxazole ring formation followed by sulfonamide introduction. Key steps include:
- Oxazole Core Synthesis : Cyclocondensation of nitriles with hydroxylamine derivatives under acidic conditions.
- Sulfonamide Functionalization : Reaction of the oxazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard. Validate purity using HPLC (>95%) and ¹H/¹³C NMR .
- Data Validation : Compare spectroscopic data (NMR, FTIR) with literature benchmarks. For example, the sulfonamide group exhibits characteristic S=O stretching at ~1150-1350 cm⁻¹ in FTIR .
Q. Which spectroscopic and chromatographic methods are most effective for structural elucidation?
- Techniques :
- NMR : ¹H NMR (DMSO-d₆) identifies protons on the oxazole (δ 6.8–7.2 ppm) and sulfonamide (δ 3.1–3.3 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₆H₈N₂O₃S; theoretical 188.03 g/mol) with ESI-HRMS.
- Thermal Analysis : TGA determines decomposition temperature (>200°C indicates thermal stability) .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and target selectivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like VEGFR2 (Figure 6 in shows oxazole derivatives binding to this kinase).
- QSAR Analysis : Correlate structural features (e.g., electron-withdrawing sulfonamide) with activity datasets. Adjust substituents on the oxazole ring to optimize binding affinity .
- Data Interpretation : Contradictions between in silico predictions and in vitro assays may arise from solvation effects. Validate with SPR (surface plasmon resonance) for binding kinetics .
Q. What crystallographic strategies resolve structural ambiguities, and how are SHELX programs applied?
- Crystallization : Grow single crystals via vapor diffusion (acetonitrile/water) at 4°C.
- Refinement : Use SHELXL for structure refinement. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
